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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
characteristics of 2-Hydroxyquinoline-3-carboxylic acid (also known as 2-oxo-1,2-
dihydroquinoline-3-carboxylic acid). It includes a summary of its key properties, detailed
experimental protocols for its synthesis and characterization, and a review of the known
biological activities of related quinoline derivatives. This document is intended to serve as a
valuable resource for researchers and professionals involved in the fields of medicinal
chemistry, drug discovery, and materials science.

Physical and Chemical Characteristics

2-Hydroxyquinoline-3-carboxylic acid is a heterocyclic compound with the molecular formula
C10H7NO:s. It exists in tautomeric forms, with the keto form, 2-oxo-1,2-dihydroquinoline-3-
carboxylic acid, being a significant contributor. The compound is a colorless crystalline solid.[1]

Table 1: Physical and Chemical Properties of 2-Hydroxyquinoline-3-carboxylic acid
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Property Value Source(s)

2-0x0-1H-quinoline-3-

IUPAC Name _ _
carboxylic acid
2-Hydroxyquinoline-3-

Synonyms carboxylic acid, 3-
Carboxycarbostyril

CAS Number 2003-79-4

Molecular Formula C10H7NOs

Molecular Weight 189.17 g/mol

Melting Point 270 °C [1]

Appearance Colorless crystals [1]

- Soluble in dimethylformamide

Solubility [1]
(DMF)

pKa Data not available

Experimental Protocols

Synthesis of 2-Oxo0-1,2-dihydroquinoline-3-carboxylic
acid

A detailed protocol for the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been

reported.[1] The synthesis involves a multi-step process, which can be visualized in the
workflow diagram below.
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Synthesis workflow for 2-0xo-1,2-dihydroquinoline-3-carboxylic acid.

Procedure:

o To a solution of an appropriate ester starting material (0.01 mol) in 50 mL of ethanol, add
thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol).

e Heat the reaction mixture under reflux for 4 hours.
 After cooling, pour the mixture into water.

» Neutralize the solution with a few drops of acetic acid.
o Collect the resulting solid by filtration.

o Wash the solid with water, then dry it.

 Purify the crude product by crystallization from dimethylformamide (DMF) to obtain colorless
crystals of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.[1]

Analytical Characterization

The IR spectrum of the synthesized compound shows characteristic absorption bands.[1]
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Table 2: IR Spectral Data

Wavenumber (cm~?) Assignment
3368 N-H stretch
3481-3175 O-H stretch (broad)
1716, 1685 C=0 stretch

1605, 1563 C=C stretch

1161, 1009 C-O stretch

While specific NMR data for 2-Hydroxyquinoline-3-carboxylic acid is not readily available in
the cited literature, a general protocol for NMR analysis of similar quinoline carboxylic acid
derivatives can be followed.

Sample Preparation:
o Accurately weigh 5-10 mg of the sample for tH NMR and 20-50 mg for 3C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-de) in a clean, dry NMR tube.

Instrument Parameters (General):
e Spectrometer: 400 MHz or higher

» 'H NMR: Standard pulse sequence, sufficient number of scans to obtain a good signal-to-
noise ratio.

e 13C NMR: Proton-decoupled pulse sequence, sufficient number of scans.

A study on derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid provides some *H NMR
data for a related compound, which can serve as a reference.[1] For instance, the H-4 proton of
the quinoline ring in a derivative was observed as a singlet at 8.89 ppm in DMSO-de.[1]
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Mass spectral analysis is crucial for confirming the molecular weight of the compound. A
general protocol for the mass spectrometry of quinoline carboxylic acids can be adapted.

Sample Preparation:

o Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
 Dilute the solution to an appropriate concentration (typically in the low pg/mL range).

« If necessary, add a small amount of formic acid to aid in ionization.

Instrument Parameters (General - ESI-MS):

« lonization Mode: Electrospray lonization (ESI), positive or negative ion mode.

o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

e Scan Range: A range appropriate to detect the molecular ion (m/z 190.04 for [M+H]* or
188.03 for [M-H]").

Biological Activity

While specific studies on the biological activity of 2-Hydroxyquinoline-3-carboxylic acid are
limited, the broader class of quinoline derivatives is well-known for a wide range of
pharmacological properties, including anticancer and antimicrobial activities.

Derivatives of 2-oxo0-1,2-dihydroquinoline-3-carboxylic acid have been synthesized and
evaluated for their in vitro anticancer activity against the MCF-7 breast cancer cell line.[2]
Furthermore, other quinoline-3-carboxylic acid derivatives have been investigated as inhibitors
of protein kinase CK2, a target implicated in cancer.

Logical Relationship of Quinoline Derivatives in Drug Discovery
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Drug discovery process for quinoline-based compounds.
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Information regarding the specific signaling pathways modulated by 2-Hydroxyquinoline-3-
carboxylic acid is not available in the current literature. Further research is required to
elucidate its precise mechanism of action and its potential therapeutic applications.

Conclusion

2-Hydroxyquinoline-3-carboxylic acid is a well-defined chemical entity with established
synthesis and characterization methods. While its own biological activity is not yet extensively
documented, its structural similarity to other biologically active quinoline derivatives suggests
that it may be a valuable scaffold for the development of new therapeutic agents. This guide
provides a solid foundation of its known properties and methodologies to facilitate further
research into this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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